

# An In-depth Technical Guide to the Chemical Profile of Octyl Benzoate

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## Compound of Interest

Compound Name: Octyl benzoate

Cat. No.: B135416

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of **octyl benzoate** (CAS No. 94-50-8). The information is curated to support research and development activities, with a focus on delivering precise, quantitative data and established experimental methodologies.

## Chemical Identity and Structure

**Octyl benzoate**, with the IUPAC name **octyl benzoate**, is the ester formed from the condensation of benzoic acid and octan-1-ol.<sup>[1][2][3]</sup> It is classified as a benzoate ester.<sup>[1]</sup> The molecule consists of a benzene ring attached to a carbonyl group, which is in turn linked to an eight-carbon alkyl chain through an oxygen atom. This structure imparts both aromatic and aliphatic characteristics to the molecule.

Below is a two-dimensional representation of the chemical structure of n-**octyl benzoate**.

Caption: 2D Chemical Structure of **Octyl Benzoate**.

## Chemical Identifiers

For unambiguous identification, the following identifiers are provided for **octyl benzoate**.

Identifier	Value	Source
CAS Number	94-50-8	[2][4][5][6]
Molecular Formula	C15H22O2	[2][5][6]
Molecular Weight	234.33 g/mol	[5][6]
IUPAC Name	octyl benzoate	[4][6]
InChI	InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3	[4][6]
InChIKey	VECVSKFWRQYTAL-UHFFFAOYSA-N	[4][6]
Canonical SMILES	CCCCCCCCOC(=O)C1=CC=CC=C1	[4][6]
Synonyms	Benzoic acid octyl ester, n-Octyl benzoate, Capryl benzoate	[2][4][6]

## Physicochemical Properties

**Octyl benzoate** is a colorless, slightly viscous liquid at room temperature.[1][2] It is characterized by its insolubility in water and solubility in organic solvents like alcohol and oils. [1][2]

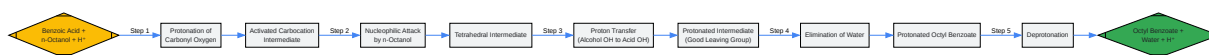
Property	Value	Conditions	Source
Appearance	Colorless liquid	Ambient	[1][2]
Boiling Point	305.5 °C	760 mmHg	[1]
182-183 °C	21 Torr	[2]	
Density	0.9639 g/cm <sup>3</sup>	20 °C	[1]
Refractive Index (nD)	1.4880	20 °C	[1]
Flash Point	135 °C (275 °F)	TCC	
Water Solubility	0.0013 g/L (Predicted)	25 °C	[4]
logP (Octanol/Water)	5.47 (Predicted)	-	[4]

## Synthesis and Experimental Protocols

The most common method for synthesizing **octyl benzoate** is the Fischer-Speier esterification. [7] This acid-catalyzed reaction involves heating benzoic acid with an excess of n-octanol. The equilibrium is driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

### Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves the initial protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>), which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of n-octanol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. The final step is the deprotonation of the ester to yield **octyl benzoate** and regenerate the acid catalyst.



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Caption: Mechanism of Fischer-Speier Esterification for **Octyl Benzoate** Synthesis.

## General Experimental Protocol for Synthesis

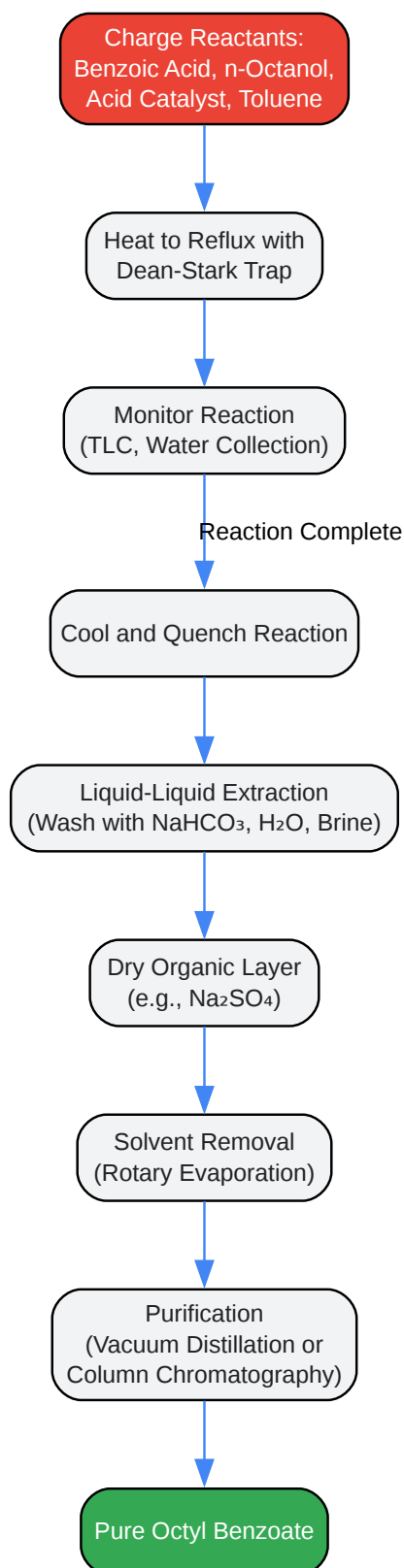
The following is a generalized laboratory procedure for the synthesis of **octyl benzoate**.

Specific quantities and reaction times may require optimization.

- **Apparatus Setup:** Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- **Reagent Charging:** To the flask, add benzoic acid (1.0 eq), n-octanol (1.5-3.0 eq), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-2 mol%), and an appropriate solvent for azeotropic water removal (e.g., toluene or cyclohexane).
- **Reaction:** Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom and the solvent returning to the flask. Monitor the reaction progress by tracking the amount of water collected or by using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.
- **Neutralization:** Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize the acid catalyst.[8]
- **Extraction:** Wash the organic layer sequentially with water and then brine (saturated  $\text{NaCl}$  solution).[8]
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]
- **Purification:** The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **octyl benzoate**.

## Synthesis and Purification Workflow

The logical flow from starting materials to the final purified product is outlined below.



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Caption: General Experimental Workflow for Synthesis and Purification.

## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **octyl benzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following  $^1\text{H}$  and  $^{13}\text{C}$  NMR data were obtained in deuteriochloroform ( $\text{CDCl}_3$ ).<sup>[1]</sup>

$^1\text{H}$  NMR Data (200 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.04 – 8.00	m	-	2H	Ar-H (ortho to C=O)
7.53 – 7.49	m	-	1H	Ar-H (para to C=O)
7.44 – 7.37	m	-	2H	Ar-H (meta to C=O)
4.32	t	6.6	2H	-O-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>6</sub> -CH <sub>3</sub>
1.79 – 1.65	m	-	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
1.42 – 1.25	m	-	10H	-O-(CH <sub>2</sub> ) <sub>2</sub> -(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
0.87 – 0.81	m	-	3H	-O-(CH <sub>2</sub> ) <sub>7</sub> -CH <sub>3</sub>

$^{13}\text{C}$  NMR Data (50 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
166.6	C=O (Ester)
132.7	Ar-C (para)
129.5	Ar-C (ortho)
128.3	Ar-C (meta)
64.3	-O-CH <sub>2</sub> -
31.7	Alkyl Chain
29.2	Alkyl Chain
28.9	Alkyl Chain
26.0	Alkyl Chain
22.6	Alkyl Chain
14.0	-CH <sub>3</sub>

## Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), is available through public databases such as PubChem and the NIST Chemistry WebBook.<sup>[6]</sup><sup>[9]</sup> Electron Ionization (EI) mass spectra typically show characteristic fragmentation patterns.

Key Fragments (GC-MS, EI)

m/z	Relative Intensity	Putative Fragment
123	High	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup> (Benzoyl cation)
105	High	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> (Benzoyl cation minus O) or [C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Infrared (IR) Spectroscopy

While a specific experimental spectrum is not provided, the expected characteristic absorption bands for **octyl benzoate** based on its functional groups are as follows:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic
~2950-2850	C-H stretch	Aliphatic (CH <sub>2</sub> , CH <sub>3</sub> )
~1720	C=O stretch	Ester
~1600, ~1450	C=C stretch	Aromatic Ring
~1270, ~1110	C-O stretch	Ester

## Applications in Research and Development

**Octyl benzoate** serves primarily as a fragrance agent in various consumer products.<sup>[1][2]</sup> For drug development professionals, its properties as an organic solvent and its low water solubility make it a candidate for use as an emollient or a solvent in topical formulations, potentially enhancing the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).

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